![molecular formula C27H27N3O5S3 B2780448 Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 670270-34-5](/img/structure/B2780448.png)
Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
This compound is a unique chemical with the linear formula C31H27N3O5S3 . It has a molecular weight of 617.77 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom, which this compound is a part of, are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs, which this compound belongs to, is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with structures similar to Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate are often involved in the synthesis of heterocyclic compounds. These structures are pivotal in medicinal chemistry due to their presence in a wide array of bioactive molecules. The synthesis of heterocyclic compounds, such as thiazolo[3,2-a]pyrimidin-7-ones, has been explored for their potential anti-HIV-1 activity, showcasing the importance of such structures in developing therapeutic agents (Danel et al., 1998).
Anticancer and Antimicrobial Activities
The structural features of thiophene and pyrimidine moieties, akin to those found in Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate, have been associated with anticancer and antimicrobial activities. Research indicates that novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors exhibited potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020). Additionally, compounds synthesized from similar structural frameworks have shown significant antimicrobial activities, highlighting their potential in addressing bacterial and fungal infections (Wardkhan et al., 2008).
Molecular Structure Analysis
The detailed molecular structure analysis of compounds closely related to Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate provides insights into their potential applications in material science and pharmaceuticals. Studies focusing on the crystal and molecular structures through X-ray diffraction data contribute to understanding the physicochemical properties and reactivity of such compounds, facilitating their application in designing novel materials and drugs (Kaur et al., 2012).
Safety and Hazards
Future Directions
The potential of compounds with pyrimidine moiety, like this one, is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
properties
IUPAC Name |
ethyl 2-[[2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S3/c1-6-12-30-25(32)22-19(17-8-10-18(34-5)11-9-17)13-36-23(22)29-27(30)37-14-20(31)28-24-21(26(33)35-7-2)15(3)16(4)38-24/h6,8-11,13H,1,7,12,14H2,2-5H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSRAOAOBXMAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)OC)C(=O)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate |
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